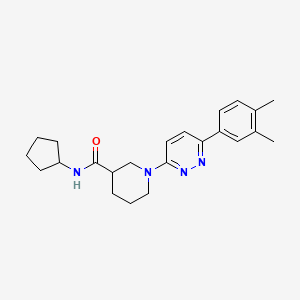![molecular formula C17H23N3O B2998489 N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide CAS No. 1423758-82-0](/img/structure/B2998489.png)
N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. The compound is commonly referred to as PEP and has been studied extensively for its potential use in various fields of medicine.
Mécanisme D'action
PEP's mechanism of action is not fully understood, but it is believed to act through multiple pathways. PEP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. PEP has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PEP has been shown to have various biochemical and physiological effects. In cancer research, PEP has been shown to induce apoptosis by activating caspase-3 and caspase-9. PEP has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In Alzheimer's disease and Parkinson's disease, PEP has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
PEP has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic properties. However, PEP's mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, PEP's potential toxicity and side effects are not well studied, which limits its use in certain experimental settings.
Orientations Futures
There are several future directions for research on PEP. One area of interest is the development of PEP-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of PEP's mechanism of action, which could provide insights into the regulation of various signaling pathways. Additionally, future research could focus on the optimization of PEP's synthesis and purification methods, which could improve its therapeutic potential.
Méthodes De Synthèse
PEP can be synthesized through a multistep process that involves the reaction of 4-(prop-2-yn-1-yl)piperazine with 2-phenylethylamine followed by acetylation with acetic anhydride. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
PEP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, PEP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease and Parkinson's disease, PEP has been shown to protect neurons from oxidative stress and reduce inflammation.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2-(4-prop-2-ynylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-10-19-11-13-20(14-12-19)15-17(21)18-9-8-16-6-4-3-5-7-16/h1,3-7H,8-15H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJXVWUWDPTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2998407.png)

![3-[(Dimethylamino)methyl]oxetan-3-amine](/img/structure/B2998409.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/no-structure.png)
![Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2998414.png)


![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)


![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)
